5-bromo-N'-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide
Overview
Description
5-bromo-N'-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide is a useful research compound. Its molecular formula is C18H20BrN3O4 and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.06372 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding Affinity and Selectivity
One significant area of research is the study of compounds with high affinity and selectivity for sigma receptors. For instance, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a closely related compound, is reported as one of the most potent and selective σ2 receptor ligands. This research indicates the importance of structural modifications in achieving high selectivity and affinity for specific receptor subtypes, highlighting the compound's potential application in targeting σ receptors (Fan, Lever, & Lever, 2011).
Synthetic Approaches and Chemical Properties
Another area of research involves exploring synthetic methodologies for creating heterocyclic systems, which are crucial in drug development. Studies on derivatives of isoquinoline, such as the synthesis of heterocyclic systems using "Masked" α-Bromo-α'-Hydroxy Ketone, demonstrate innovative approaches to constructing complex molecules, potentially leading to new therapeutic agents (Bogolyubov, Chernysheva, & Semenov, 2004).
Potential for Drug Delivery Systems
Furthermore, the exploration of bioreductively activated prodrug systems for selective drug delivery to hypoxic tissues presents another critical application. Compounds incorporating 5-bromoisoquinolinyl units have been evaluated for their potential in releasing active agents selectively in target tissues, demonstrating the compound's relevance in designing more effective drug delivery systems (Parveen, Naughton, Whish, & Threadgill, 1999).
Anticancer Agent Targeting and Imaging Studies
Research on isoquinoline derivatives for anticancer applications and imaging studies also stands out. For example, studies have evaluated tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands for their potential in pharmacological and imaging studies of cancer, underscoring the significance of these compounds in developing new diagnostic and therapeutic tools (Ashford et al., 2014).
Properties
IUPAC Name |
5-bromo-N'-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O4/c1-18(2)9-10-7-13(24-3)14(25-4)8-11(10)16(20-18)21-22-17(23)12-5-6-15(19)26-12/h5-8H,9H2,1-4H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEISQUWVCGTMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NNC(=O)C3=CC=C(O3)Br)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.